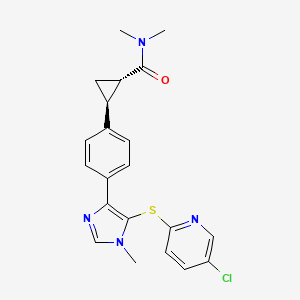

MK-3168 (12C)

Description

BenchChem offers high-quality MK-3168 (12C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MK-3168 (12C) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBFPGYDKJBYBI-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)[C@H]4C[C@@H]4C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242441-26-4 | |

| Record name | MK-3168 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242441264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3168 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ67MDQ7KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Action of MK-3168: A Technical Guide to a Key PET Tracer for Fatty Acid Amide Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3168 is a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in the endocannabinoid system. Developed as a positron emission tomography (PET) tracer, [11C]MK-3168 serves as a critical tool for in vivo imaging and quantification of FAAH in the brain.[1][2] Its primary application lies in understanding the distribution and activity of FAAH in both healthy and diseased states, as well as assessing the target engagement of novel FAAH inhibitors under clinical investigation. This technical guide provides an in-depth overview of the mechanism of action of MK-3168, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Core Mechanism of Action

The mechanism of action of MK-3168 is centered on its high-affinity and selective binding to the FAAH enzyme. FAAH is the primary catabolic enzyme responsible for the hydrolysis of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, which can lead to a range of physiological effects, including analgesia and anxiolysis.

MK-3168, when radiolabeled with carbon-11 ([11C]MK-3168), acts as a molecular probe. Following intravenous administration, it readily crosses the blood-brain barrier and binds to FAAH enzymes in the brain. The emitted positrons from the decay of 11C can be detected by a PET scanner, allowing for the three-dimensional mapping of FAAH distribution and density. The signal intensity of [11C]MK-3168 in a specific brain region is directly proportional to the concentration of FAAH in that area.

In the context of drug development, pre- and post-dosing PET scans with [11C]MK-3168 can be utilized to determine the percentage of FAAH occupancy by a therapeutic FAAH inhibitor at various doses. This provides crucial pharmacokinetic and pharmacodynamic information, aiding in the selection of optimal clinical trial dosages.

Signaling Pathway

The signaling pathway influenced by the action of FAAH, and consequently by its inhibitor MK-3168, is a cornerstone of the endocannabinoid system. The diagram below illustrates the central role of FAAH in regulating anandamide signaling.

Quantitative Data

The following tables summarize the key quantitative parameters of MK-3168, providing a comparative overview of its binding affinity and inhibitory potency across different species.

| Parameter | Human | Rhesus | Rat | Reference |

| FAAH Inhibition (IC50, nM) | 1.0 | 5.5 | 1.7 | [2] |

| FAAH Inhibition (IC90, nM) | 5.5 | 29 | - | [1] |

| Parameter | Species | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| [3H]MK-3168 Binding | Human Cortex | 0.8 ± 0.1 | 1.2 ± 0.1 | [1] |

| Rhesus Cortex | 1.5 ± 0.2 | 2.1 ± 0.2 | [1] | |

| Rat Cortex | 1.1 ± 0.1 | 3.5 ± 0.3 | [1] |

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the in vitro potency of MK-3168 to inhibit FAAH activity.

Materials:

-

Human, rhesus, or rat brain homogenates (source of FAAH)

-

[3H]Anandamide (substrate)

-

MK-3168 (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of MK-3168 in the assay buffer.

-

In a microplate, add the brain homogenate to each well.

-

Add the different concentrations of MK-3168 to the respective wells.

-

Initiate the enzymatic reaction by adding [3H]Anandamide to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acidic stop solution (e.g., 1 M HCl).

-

Extract the unhydrolyzed [3H]Anandamide using an organic solvent (e.g., chloroform/methanol).

-

Measure the radioactivity of the aqueous phase (containing the hydrolyzed product, [3H]ethanolamine) using a scintillation counter.

-

Calculate the percentage of FAAH inhibition for each concentration of MK-3168.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo PET Imaging with [11C]MK-3168 in Rhesus Monkeys

Objective: To visualize and quantify FAAH in the brain of a living subject.

Materials:

-

[11C]MK-3168 (radioligand)

-

Anesthetized rhesus monkey

-

PET/CT scanner

-

Arterial blood sampling line (for metabolite analysis)

Procedure:

-

Anesthetize the rhesus monkey and position it in the PET scanner.

-

Perform a transmission scan for attenuation correction.

-

Administer a bolus intravenous injection of [11C]MK-3168.

-

Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

-

Collect arterial blood samples at predefined time points throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

-

Reconstruct the PET images.

-

Analyze the time-activity curves (TACs) for different brain regions of interest.

-

Perform kinetic modeling of the PET data to estimate parameters such as the volume of distribution (VT) and binding potential (BPND), which are related to FAAH density.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a clinical PET imaging study designed to assess the target occupancy of an investigational FAAH inhibitor using [11C]MK-3168.

References

An In-depth Technical Guide to the Discovery and Synthesis of the FAAH PET Tracer MK-3168

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of MK-3168, a potent and selective positron emission tomography (PET) tracer for the fatty acid amide hydrolase (FAAH) enzyme. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroimaging, pharmacology, and medicinal chemistry.

Introduction: The Role of FAAH and the Need for a PET Tracer

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1][2] It is primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3] Inhibition of FAAH leads to increased levels of these endogenous signaling molecules, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the adverse side effects associated with direct cannabinoid receptor agonists.[1][2] This makes FAAH a promising therapeutic target for a variety of neurological and psychiatric disorders.[2][3]

To facilitate the development of FAAH inhibitors and to better understand the role of FAAH in the brain, a selective and reliable PET tracer is essential. A FAAH PET tracer allows for the non-invasive in vivo quantification of FAAH expression and occupancy by drug candidates, providing critical information for dose selection and confirming target engagement in clinical studies.[4][5]

Discovery of MK-3168: A Journey from Pyrazole to Imidazole

The development of MK-3168 began with a lead compound from a pyrazole series.[1] While this initial compound showed reasonable FAAH inhibition, it possessed high lipophilicity, which is an undesirable characteristic for a central nervous system (CNS) PET tracer as it can lead to non-specific binding.[1] The medicinal chemistry effort, therefore, focused on reducing this lipophilicity while maintaining or improving potency.

A key strategic modification was the replacement of the pyrazole core with an imidazole ring.[1] This led to the synthesis of a series of imidazole analogues. Through this systematic approach, compound 6 was identified, which demonstrated a significantly improved profile with reduced lipophilicity and excellent FAAH inhibition potency across multiple species.[1] This compound, subsequently named MK-3168, was selected for radiolabeling and further evaluation as a PET tracer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for MK-3168 (also referred to as compound 6 in initial publications).

Table 1: In Vitro FAAH Inhibition

| Species | IC50 (nM) |

| Human | 1.0[6] |

| Rhesus | 5.5[6] |

| Rat | 1.7[6] |

Table 2: Binding Affinity of [3H]-6 (MK-3168) in Brain Cortex Homogenates

| Species | Kd (nM) | Bmax (fmol/mg protein) |

| Human | 1.3 ± 0.2 | 130 ± 10 |

| Rhesus | 1.1 ± 0.1 | 120 ± 8 |

| Rat | 1.5 ± 0.3 | 150 ± 15 |

Data derived from tissue homogenate binding studies as described in the primary literature.[1]

Table 3: Physicochemical Properties of MK-3168

| Property | Value |

| HPLC log D | 2.8 |

As reported in the discovery publication.[1]

Signaling Pathways and Experimental Workflows

FAAH Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the effect of its inhibition.

Caption: FAAH-mediated hydrolysis of anandamide and its inhibition by MK-3168.

Experimental Workflow: Synthesis of MK-3168 Precursor

The synthesis of the precursor for radiolabeling involved a multi-step process, as depicted in the following workflow diagram.

Caption: Workflow for the chemical synthesis of the MK-3168 precursor.

Experimental Workflow: Radiolabeling of [11C]MK-3168

The final step to produce the PET tracer is the radiolabeling with Carbon-11, as shown below.

Caption: Radiolabeling workflow for the synthesis of [11C]MK-3168.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the discovery and evaluation of MK-3168, based on published literature.

Synthesis of MK-3168 Precursor (Compound 8)

The synthesis of the precursor for [11C]MK-3168 is a multi-step process:

-

Negishi Coupling: A Negishi-type coupling reaction is performed between a chiral bromide (compound 20 ) and the zinc species derived from commercially available compound 19 to yield compound 21 .[1]

-

Deprotection: The trityl protecting group on compound 21 is removed using hydrochloric acid (HCl) to give imidazole 22 .[1]

-

Iodination: Imidazole 22 is then converted to iodoimidazole 23 using N-iodosuccinimide (NIS).[1]

-

C-S Coupling: A copper(I) iodide (CuI)-mediated C-S coupling reaction is carried out between iodoimidazole 23 and thiol 24 to afford sulfide 25 .[1]

-

Hydrolysis and Amide Formation: The ester group in compound 25 is hydrolyzed, followed by an amide formation step to yield the final precursor, compound 8 .[1]

Radiosynthesis of [11C]MK-3168

The radiosynthesis of the final PET tracer is achieved through the following steps:

-

[11C]Methyl Iodide Production: [11C]Carbon dioxide produced from a cyclotron is converted into [11C]methyl iodide ([11C]CH3I) using standard radiochemistry procedures.[7]

-

Radiomethylation: The precursor, compound 8 , is reacted with [11C]CH3I to introduce the Carbon-11 label onto the imidazole nitrogen.[1]

-

Purification: The resulting [11C]MK-3168 is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.[7]

-

Formulation: The purified [11C]MK-3168 is formulated in a physiologically compatible solution for intravenous injection.[7]

In Vitro FAAH Inhibition Assay (Whole Blood)

The potency of MK-3168 in inhibiting FAAH activity was determined using a whole blood assay:

-

Sample Preparation: Freshly collected human or rhesus monkey whole blood is used.[8]

-

Compound Incubation: Aliquots of the whole blood are incubated with varying concentrations of MK-3168.

-

Substrate Addition: A stable isotope-labeled substrate, such as [²H₄]AEA, is added to the samples to initiate the enzymatic reaction.[8]

-

Reaction Quenching: The reaction is stopped after a defined incubation period.

-

Product Analysis: The amount of the reaction product (e.g., [²H₄]ethanolamine) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

IC50 Determination: The concentration of MK-3168 that causes 50% inhibition of FAAH activity (IC50) is calculated from the dose-response curve.

In Vivo PET Imaging in Rhesus Monkeys

Preclinical evaluation of [11C]MK-3168 was performed in rhesus monkeys to assess its properties as a PET tracer:

-

Animal Preparation: Rhesus monkeys are anesthetized and positioned in the PET scanner.[5][9] Catheters are placed for radiotracer injection and arterial blood sampling.[5]

-

Radiotracer Administration: A bolus of [11C]MK-3168 is administered intravenously.[1]

-

PET Scan Acquisition: Dynamic PET data is acquired for a specified duration (e.g., 120 minutes) to measure the distribution and kinetics of the tracer in the brain.[9]

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.[5]

-

Blocking Studies: To confirm target-specific binding, blocking studies are performed where a high dose of a non-radiolabeled FAAH inhibitor is administered prior to the injection of [11C]MK-3168. A reduction in tracer uptake in FAAH-rich brain regions indicates specific binding.[5]

-

Data Analysis: The PET data is reconstructed and analyzed using kinetic modeling to estimate parameters such as the volume of distribution (VT) and binding potential (BPND), which reflect the density of FAAH in different brain regions.[5]

Conclusion

MK-3168 is a high-quality PET tracer for imaging FAAH in the brain.[1] Its discovery through a focused medicinal chemistry effort to optimize both potency and physicochemical properties has resulted in a valuable tool for neuroscience research and the development of novel therapeutics targeting the endocannabinoid system. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers interested in utilizing this important neuroimaging agent.

References

- 1. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Radiosynthesis and Evaluation of [11C-Carbonyl]-Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography-tandem mass spectrometry assay of fatty acid amide hydrolase (FAAH) in blood: FAAH inhibition as clinical biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Pharmacokinetics and biodistribution of [11C]MK-3168 in preclinical models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of [11C]MK-3168, a novel positron emission tomography (PET) tracer for the fatty acid amide hydrolase (FAAH) enzyme. The information presented is collated from key preclinical studies in rodent and non-human primate models, offering a detailed resource for professionals in neuroscience research and drug development.

Introduction to [11C]MK-3168

[11C]MK-3168 is a potent and reversible inhibitor of FAAH, an integral membrane enzyme responsible for the degradation of endocannabinoids such as anandamide.[1][2][3] By imaging the distribution and density of FAAH in the brain, [11C]MK-3168 serves as a valuable tool for understanding the role of the endocannabinoid system in various physiological and pathological processes.[1][4] Furthermore, it aids in the clinical development of novel FAAH inhibitors by enabling the assessment of target engagement and dose-occupancy relationships.[1][4]

Pharmacokinetics and Metabolism

Following intravenous administration, [11C]MK-3168 rapidly crosses the blood-brain barrier.[2] Studies in humans have shown that the tracer undergoes rapid metabolism, with approximately 30-40% of the parent compound remaining in plasma 10 minutes post-injection, and near-complete elimination by 60 minutes.[5] Pre-treatment with an FAAH inhibitor, JNJ-42165279, was found to significantly slow the metabolism of [11C]MK-3168 in a dose-dependent manner.[5]

Biodistribution in Preclinical Models

Ex vivo biodistribution and PET imaging studies have been conducted in Sprague-Dawley rats and rhesus monkeys to characterize the uptake and distribution of [11C]MK-3168.

Rodent Studies

In male Sprague-Dawley rats, ex vivo biodistribution studies demonstrated significant brain uptake of [11C]MK-3168. At 2 minutes post-injection, the standardized uptake value (SUV) in the cortex was 4.6 ± 0.1, which increased to 7.8 ± 0.1 at 40 minutes.[6] Pre-treatment with the selective FAAH inhibitor URB597 resulted in a greater than 90% reduction in radioactivity uptake across all brain regions, with a 98% blockade observed in the FAAH-rich cortex, confirming the tracer's high specificity for its target.[6]

Non-Human Primate Studies

PET studies in rhesus monkeys have shown that [11C]MK-3168 exhibits good brain uptake and a distribution consistent with the known regional density of FAAH.[2][3][7] The tracer accumulated in FAAH-enriched areas such as the frontal cortex, striatum, and hippocampus, reaching maximum signal intensity at approximately 45 minutes post-injection.[2]

Blocking experiments with a potent FAAH inhibitor demonstrated a total-to-nonspecific signal ratio of approximately 2:1, indicating specific binding.[2] Kinetic modeling of the PET data in rhesus monkeys using a two-tissue compartment model yielded reliable estimates of binding potential (BPND) and volume of distribution (VT).[1]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic parameters for [11C]MK-3168 in preclinical models.

Table 1: Brain Uptake of [11C]MK-3168 in Sprague-Dawley Rats [6]

| Brain Region | Standardized Uptake Value (SUV) at 2 min | Standardized Uptake Value (SUV) at 40 min |

| Cortex | 4.6 ± 0.1 | 7.8 ± 0.1 |

Table 2: Pharmacokinetic Parameters of [11C]MK-3168 in Rhesus Monkey Brain [1]

| Brain Region | Binding Potential (BPND) | Volume of Distribution (VT) |

| Thalamus | 0.4 - 1 | 3 - 4 |

| Cortex | 0.4 - 1 | 3 - 4 |

| Cerebellum | 0.4 - 1 | 3 - 4 |

| Striatum | 0.4 - 1 | 3 - 4 |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Radiosynthesis of [11C]MK-3168

The radiosynthesis of [11C]MK-3168 is typically achieved through the methylation of a suitable precursor. The process is often automated using a commercial radiofluorination apparatus.

Animal Models

-

Rats: Male Sprague-Dawley rats are commonly used for ex vivo biodistribution studies.[6]

-

Non-Human Primates: Rhesus monkeys are the preferred species for in vivo PET imaging studies due to their closer phylogenetic relationship to humans.[1][2]

Ex Vivo Biodistribution in Rats

-

Conscious rats are administered [11C]MK-3168 via tail vein injection.[6]

-

At predetermined time points (e.g., 2 and 40 minutes), animals are euthanized.[6]

-

Brains are rapidly excised, and specific regions (e.g., cortex) are dissected.[6]

-

The radioactivity in each brain region is measured using a gamma counter, and the data are decay-corrected.

-

To determine specificity, a separate cohort of rats is pre-treated with a selective FAAH inhibitor (e.g., URB597) prior to radiotracer injection.[6]

PET Imaging in Rhesus Monkeys

-

Rhesus monkeys are anesthetized (e.g., with isoflurane) and positioned in a PET scanner.[2]

-

A single intravenous bolus of [11C]MK-3168 (e.g., 5 mCi) is administered.[2]

-

Dynamic PET scans are acquired over a specified duration (e.g., 90-120 minutes).

-

For kinetic modeling, arterial blood samples are collected throughout the scan to measure the arterial input function (AIF).[1]

-

To assess specificity and determine non-displaceable binding, blocking studies are performed where a potent FAAH inhibitor is administered prior to the [11C]MK-3168 scan.[2]

-

PET data are reconstructed and analyzed to generate time-activity curves for various brain regions.

-

Kinetic modeling, often using a two-tissue compartment model, is applied to the time-activity curves and the AIF to estimate parameters such as VT and BPND.[1]

Visualizations

Signaling Pathway

Caption: FAAH signaling pathway and the inhibitory action of [11C]MK-3168.

Experimental Workflow

Caption: Preclinical experimental workflow for [11C]MK-3168 evaluation.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of MK-3168: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of MK-3168, a novel positron emission tomography (PET) tracer for the fatty acid amide hydrolase (FAAH) enzyme. Given the crucial role of FAAH in regulating endocannabinoid signaling and its implication in neuroinflammatory processes, MK-3168 emerges as a valuable tool for studying neuroinflammation and for the development of FAAH-targeted therapeutics. This document details the quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Data Presentation

The preclinical development of MK-3168 has generated significant quantitative data across various assays and models. These findings are summarized below to facilitate comparison and interpretation.

Table 1: In Vitro FAAH Inhibition and Binding Affinity of MK-3168 (Compound 6)

| Species | FAAH Inhibition IC50 (nM) | Binding Affinity (Kd, nM) | Maximum Binding Capacity (Bmax, pmol/mg protein) |

| Human | 0.4 ± 0.1 | 0.58 ± 0.12 | 1.2 ± 0.1 |

| Rhesus Monkey | 0.6 ± 0.2 | 0.75 ± 0.15 | 1.5 ± 0.2 |

| Rat | 1.2 ± 0.3 | 1.1 ± 0.2 | 2.1 ± 0.3 |

Data compiled from tissue homogenate binding studies using [3H]-6.[1]

Table 2: In Vivo Pharmacokinetics and Brain Uptake of [11C]MK-3168 in Rhesus Monkeys

| Brain Region | Peak Standardized Uptake Value (SUV) | Time to Peak (minutes) | Binding Potential (BPnd) | Volume of Distribution (VT, mL/cm³) |

| Frontal Cortex | ~2.0 | ~45 | 0.4 - 1.0 | 3.0 - 4.0 |

| Striatum | ~2.0 | ~45 | 0.4 - 1.0 | 3.0 - 4.0 |

| Hippocampus | ~2.0 | ~45 | 0.4 - 1.0 | 3.0 - 4.0 |

| Thalamus | Not Specified | Not Specified | 0.4 - 1.0 | 3.0 - 4.0 |

| Cerebellum | Not Specified | Not Specified | 0.4 - 1.0 | 3.0 - 4.0 |

| White Matter | Low | Not Specified | Reference Region | <15% change post-blockade |

Baseline PET scans were conducted in isoflurane-anesthetized rhesus monkeys following a single intravenous administration of approximately 5 mCi of [11C]MK-3168.[1][2][3] A two-tissue compartment model was used for kinetic analysis.[4]

Table 3: Selectivity Profile of MK-3168 (Compound 6)

| Target | IC50 (µM) |

| hERG | 37 |

| DLZ | 16 |

| CYP3A4 | >50 |

| Cannabinoid Receptor 1 (CB1) | 30 |

| Cannabinoid Receptor 2 (CB2) | 150 |

This demonstrates high selectivity for FAAH over other relevant central nervous system targets.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide an overview of the key experimental protocols used in the evaluation of MK-3168.

Radiosynthesis of [11C]MK-3168

The radiosynthesis of [11C]MK-3168 is a critical step for its use as a PET tracer. The process involves the methylation of a precursor molecule using [11C]CH3I.

Precursor: (S)-N-(1-(1H-imidazol-1-yl)propan-2-yl)-5-(pyridin-2-ylthio)thiophene-2-carboxamide (Compound 8)

Radiolabeling Agent: [11C]Methyl Iodide ([11C]CH3I)

Procedure:

-

Production of [11C]CO2: Carbon-11 is produced in a cyclotron via the 14N(p,α)11C nuclear reaction. The resulting [11C]CO2 is the primary starting material.

-

Conversion to [11C]CH3I: [11C]CO2 is converted to [11C]CH3I, a common methylating agent in radiochemistry.

-

Methylation Reaction: The precursor (Compound 8) is reacted with [11C]CH3I to yield [11C]MK-3168.[1]

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

-

Formulation: The purified [11C]MK-3168 is formulated in a physiologically compatible solution for intravenous injection.

In Vitro FAAH Binding Assay

These assays are performed to determine the binding affinity and selectivity of MK-3168 for the FAAH enzyme.

Materials:

-

[3H]-labeled MK-3168 ([3H]-6)

-

Tissue homogenates from the cortex of human, rhesus monkey, and rat brains

-

Assay buffer

-

Scintillation counter

Procedure:

-

Tissue Preparation: Brain cortex tissue is homogenized in an appropriate buffer.

-

Incubation: Aliquots of the tissue homogenate are incubated with varying concentrations of [3H]-6.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: Scatchard analysis is performed on the transformed data to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

In Vivo PET Imaging in Rhesus Monkeys

Animal PET imaging studies are essential to evaluate the in vivo performance of [11C]MK-3168, including its brain uptake, distribution, and specific binding to FAAH.

Subjects: Isoflurane-anesthetized rhesus monkeys.

Procedure:

-

Tracer Administration: A single intravenous bolus of [11C]MK-3168 (approximately 5 mCi) is administered.[1]

-

Dynamic PET Scan: A dynamic PET scan is acquired over a period of approximately 90-120 minutes.

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent tracer and its radiometabolites in plasma, which serves as the input function for kinetic modeling.[4][5]

-

Image Reconstruction and Analysis: PET images are reconstructed and co-registered with anatomical MRI scans. Time-activity curves (TACs) are generated for various brain regions of interest.

-

Kinetic Modeling: The TACs and the arterial input function are fitted to a suitable compartmental model (e.g., a two-tissue compartment model) to estimate parameters such as the volume of distribution (VT) and the binding potential (BPnd).[4]

-

Blocking Studies: To confirm the specificity of the signal, a blocking study is performed where a potent FAAH inhibitor is administered prior to the [11C]MK-3168 injection. A reduction in the PET signal in FAAH-rich regions indicates specific binding.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding the context of MK-3168's application.

FAAH Signaling in Neuroinflammation

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system. Its inhibition leads to an increase in the levels of endocannabinoids like anandamide (AEA), which in turn can modulate neuroinflammatory responses.

Caption: FAAH signaling pathway in the context of neuroinflammation and its inhibition by MK-3168.

Experimental Workflow for a Preclinical PET Study with MK-3168

The following diagram illustrates the typical workflow for a preclinical PET imaging study using [11C]MK-3168.

Caption: A typical experimental workflow for a preclinical PET study utilizing [11C]MK-3168.

Logical Relationship for Target Engagement Assessment

MK-3168 is instrumental in assessing the target engagement of novel FAAH inhibitors. This diagram outlines the logical framework for such an assessment.

Caption: Logical framework for assessing FAAH target engagement using MK-3168 in preclinical studies.

References

- 1. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [researchrepository.universityofgalway.ie]

- 3. researchgate.net [researchgate.net]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Chemical Properties of MK-3168

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and chemical properties of MK-3168, a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). MK-3168 has emerged as a valuable research tool, particularly as a positron emission tomography (PET) tracer for in vivo imaging of FAAH in the brain. This document details the compound's chemical identity, physicochemical characteristics, and mechanism of action. Furthermore, it outlines key experimental protocols for its synthesis, the assessment of its inhibitory activity against FAAH, and its application in PET imaging studies. Visual diagrams are provided to illustrate the endocannabinoid signaling pathway, the experimental workflow for FAAH inhibition assays, and the synthetic route of MK-3168.

Chemical Structure and Properties

MK-3168 is a complex heterocyclic molecule with the systematic IUPAC name (1S,2S)-2-(4-(5-((5-chloro-2-pyridinyl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide. Its chemical structure is characterized by a central phenyl-imidazole core linked to a chloropyridinylthio group and a dimethylcyclopropanecarboxamide moiety.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁ClN₄OS | [1] |

| Molecular Weight | 412.94 g/mol | [1] |

| IUPAC Name | (1S,2S)-2-(4-(5-((5-chloro-2-pyridinyl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide | |

| SMILES | CN(C)C(=O)[C@H]1C[C@@H]1c2ccc(cc2)-c3c(n(C)cn3)Sc4ccc(cn4)Cl | |

| Stereochemistry | Absolute | [1] |

Physicochemical Properties

| Property | Value | Species/Conditions | Source |

| FAAH Inhibition (IC₅₀) | 5.5 nM | Human (whole blood) | |

| 29 nM | Rhesus (whole blood) | ||

| Selectivity | Selective over various receptors, ion channels, and enzymes, including cannabinoid receptors CB1 and CB2. | In vitro assays | |

| Solubility | Adequate for clinical intravenous dosing. | 10 mM saline buffer at pH 3–8, with 10% ethanol | |

| Brain Penetration | Good brain uptake observed. | Rhesus monkeys |

Pharmacokinetic Properties in Humans

| Parameter | Value | Notes | Source |

| Volume of Distribution (Vₜ) | 14 - 20 | Higher than in rhesus monkeys. | [2] |

| Effective Dose ([¹¹C]MK-3168) | 4.65 µSv/MBq | [2] | |

| Test-Retest Repeatability | <12% | [2] |

Mechanism of Action and Signaling Pathway

MK-3168 functions as a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous cannabinoids, most notably anandamide (AEA).[4] By inhibiting FAAH, MK-3168 increases the synaptic levels of AEA, thereby enhancing endocannabinoid signaling. This enhanced signaling occurs through the retrograde activation of presynaptic cannabinoid receptor type 1 (CB1), leading to the modulation of neurotransmitter release.[5][6][7][8]

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KEGG PATHWAY: map04723 [kegg.jp]

- 8. medwinpublishers.com [medwinpublishers.com]

How does MK-3168 cross the blood-brain barrier?

An In-Depth Technical Guide to the Blood-Brain Barrier Permeation of MK-3168

Introduction

MK-3168 is a potent and reversible inhibitor of fatty acid amide hydrolase (FAAH) developed as a positron emission tomography (PET) tracer for imaging FAAH in the brain.[1][2][3] A critical characteristic for a centrally acting agent like MK-3168 is its ability to effectively cross the blood-brain barrier (BBB). This guide provides a detailed technical overview of the mechanisms underpinning the transport of MK-3168 into the central nervous system, intended for researchers, scientists, and drug development professionals. The permeation of MK-3168 across the BBB is primarily attributed to its optimized physicochemical properties facilitating passive diffusion, coupled with its evasion of active efflux transport systems.[3]

Core Mechanism: Passive Diffusion

The principal mechanism by which MK-3168 crosses the blood-brain barrier is passive diffusion. This process is governed by the molecule's ability to dissolve in the lipid membranes of the endothelial cells that form the BBB. Key physicochemical properties of MK-3168 have been optimized to favor this transport mechanism.

A crucial factor in the development of MK-3168 was the strategic reduction of lipophilicity from an initial lead compound.[1][2][4] While a certain degree of lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to non-specific binding and poor aqueous solubility. MK-3168 possesses a moderate log D value of 3.3, which strikes a balance between lipid solubility and aqueous exposure, facilitating its passage from the blood into the brain.[3]

Evasion of Efflux Transporters

A significant hurdle for many centrally acting drugs is their recognition and removal from the brain by active efflux transporters, such as P-glycoprotein (P-gp).[5][6] These transporters are expressed on the luminal side of the BBB endothelial cells and actively pump substrates back into the bloodstream, thereby limiting their brain accumulation. In vitro studies have demonstrated that MK-3168 is not a substrate for either rat or human P-glycoprotein.[3] This lack of affinity for P-gp is a critical feature that allows MK-3168 to achieve and maintain therapeutic concentrations in the brain.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the blood-brain barrier penetration of MK-3168.

| Parameter | Value | Species | Significance | Reference |

| Log D | 3.3 | N/A | Indicates optimal lipophilicity for passive diffusion across the BBB. | [3] |

| P-glycoprotein (P-gp) Substrate | No | Rat, Human | Demonstrates evasion of a major efflux transporter at the BBB. | [3] |

| Brain-to-Plasma Concentration Ratio | 7:1 (at 2 hours post 2 mg/kg oral dose) | Rat | Shows significant accumulation of the compound in the brain relative to plasma. | [3] |

| Apparent Permeability (Papp) | 27 x 10-6 cm/s | In vitro | Suggests good permeability in a cell-based model of the BBB. | [3] |

| Brain Uptake (SUV) | >1 | Rhesus Monkey | Indicates good brain uptake in a non-human primate model using PET imaging. | [3] |

SUV: Standardized Uptake Value

Experimental Protocols

P-glycoprotein Substrate Assay (In Vitro)

Objective: To determine if MK-3168 is a substrate for the P-glycoprotein (P-gp) efflux transporter.

Methodology: A common method for this assessment is a bidirectional transport assay using a polarized monolayer of cells that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells, grown on a permeable support (e.g., Transwell inserts).

-

Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded on the apical side of the Transwell inserts and cultured until a confluent monolayer with well-formed tight junctions is established.

-

Transport Experiment:

-

The test compound (MK-3168) is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.

-

Samples are taken from the receiver chamber at specified time points.

-

The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

-

Efflux Ratio: The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). A ratio significantly greater than 2 is typically indicative of active efflux. For MK-3168, this ratio would be close to 1, indicating it is not a P-gp substrate.

Brain-to-Plasma Concentration Ratio (In Vivo)

Objective: To quantify the extent of MK-3168 distribution into the brain from the systemic circulation.

Methodology:

-

Animal Dosing: A cohort of rodents (e.g., rats) is administered MK-3168 at a defined dose and route (e.g., 2 mg/kg, oral).

-

Sample Collection: At a predetermined time point (e.g., 2 hours post-dose), animals are euthanized, and samples of blood and brain tissue are collected.

-

Sample Processing:

-

Blood is processed to obtain plasma.

-

The brain is homogenized.

-

-

Quantification: The concentration of MK-3168 in the plasma and brain homogenate is determined using a validated analytical method like LC-MS/MS.

-

Ratio Calculation: The brain-to-plasma concentration ratio is calculated by dividing the concentration of MK-3168 in the brain tissue by its concentration in the plasma.

Visualizations

Caption: Proposed mechanism of MK-3168 crossing the blood-brain barrier.

Caption: Workflow for assessing the blood-brain barrier penetration of MK-3168.

References

- 1. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity for the P-glycoprotein efflux pump at the blood-brain barrier may explain the lack of CNS side-effects of modern antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Human Studies with the FAAH PET Tracer [11C]MK-3168

This document provides a comprehensive technical overview of the initial human studies conducted with [¹¹C]MK-3168, a novel positron emission tomography (PET) tracer for the fatty acid amide hydrolase (FAAH) enzyme. This guide is intended for researchers, scientists, and drug development professionals interested in the application of this tracer for in-vivo quantification of FAAH and assessment of target engagement for novel FAAH inhibitors.

Introduction

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of several endogenous fatty acid amides, including the endocannabinoid anandamide.[1] By inhibiting FAAH, the levels of these signaling molecules are elevated, which can produce anti-inflammatory, analgesic, and anxiolytic effects without the adverse effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a significant therapeutic target for various clinical disorders.[1]

To facilitate the clinical development of FAAH inhibitors, a reliable PET tracer is essential to confirm central target engagement and to inform dose selection.[2] [¹¹C]MK-3168 was developed as a potent, reversible, and selective PET tracer for imaging brain FAAH.[1][3] Following successful preclinical evaluation in rhesus monkeys, which demonstrated good brain uptake and a high specific signal, initial studies were conducted in humans to characterize its use and performance.[1][4]

Experimental Protocols

This section details the methodologies employed in the initial human PET studies with [¹¹C]MK-3168.

The radiosynthesis of [¹¹C]MK-3168 is typically performed via an automated process. While specific precursor details are found in discovery chemistry literature, the general approach involves the ¹¹C-methylation of a suitable precursor.[3] For PET studies, the synthesis is carried out using an automated module, such as the GE FX2C, to produce the final radiotracer with high yields and purity, which is then verified by analytical HPLC.[5]

The protocol for first-in-human studies typically involves several key stages, as outlined below.

Study Design: Initial human studies included test-retest (TRT) scans to evaluate reproducibility and whole-body scans to determine biodistribution and estimate the effective radiation dose.[2] Occupancy studies involved baseline scans followed by scans after administration of a FAAH inhibitor.[6][7]

Data Acquisition:

-

Subject Preparation: Subjects are typically fasted before the scan. Venous and arterial lines are placed for tracer injection and blood sampling, respectively.

-

Tracer Injection: A bolus of [¹¹C]MK-3168 is administered intravenously.

-

PET Scanning: A dynamic PET scan is acquired over 90-120 minutes.

-

Arterial Input Function (AIF): Continuous arterial blood sampling is performed to measure the concentration of the radiotracer and its metabolites in arterial plasma over time, which serves as the input function for kinetic modeling.[2]

The quantitative analysis of [¹¹C]MK-3168 brain kinetics is performed using compartmental modeling.

-

Model Selection: The time-activity curves (TACs) of [¹¹C]MK-3168 in the human brain are best described by a two-tissue compartment (2TC) reversible model.[2][6]

-

Key Parameter: The primary outcome measure is the total volume of distribution (VT), which reflects the concentration of the tracer in a brain region relative to the arterial plasma concentration at equilibrium.

-

Occupancy Calculation: In drug occupancy studies, the percentage of FAAH occupancy by an inhibitor is calculated from the reduction in VT or binding potential (BPND) between the baseline and post-drug scans.

The following diagram illustrates the principle of measuring FAAH occupancy with [¹¹C]MK-3168.

Results from Initial Human Studies

Whole-body scans were performed to assess the distribution of [¹¹C]MK-3168 and to calculate the radiation exposure to subjects. The tracer showed good brain penetration. The effective radiation dose was determined to be acceptable for human studies.

| Parameter | Value | Reference |

| Effective Dose | 4.65 µSv/MBq | [2] |

[¹¹C]MK-3168 demonstrated high uptake in the human brain, with standardized uptake values (SUV) of approximately 3.0 at 20 minutes and 2.0 at 90 minutes post-injection in gray matter regions.[7] The tracer has a higher volume of distribution (VT) in humans compared to rhesus monkeys.[2] Test-retest studies showed good repeatability, which is crucial for the tracer's use in longitudinal studies or multi-scan drug occupancy protocols.

| Brain Region | VT (mL/cm³) | Test-Retest Repeatability (%) | Reference |

| Thalamus | 14 - 20 | <12% | [2] |

| Cortex | 14 - 20 | <12% | [2] |

| Cerebellum | 14 - 20 | <12% | [2] |

| Striatum | 14 - 20 | <12% | [2] |

Note: The VT values are reported as a range across several gray matter regions.

[¹¹C]MK-3168 has been successfully used to measure the brain FAAH occupancy of inhibitors such as JNJ-42165279. These studies are critical for confirming that a drug candidate reaches and engages its target in the brain and for establishing the relationship between plasma concentration and target occupancy.

A study with the FAAH inhibitor JNJ-42165279 demonstrated dose-dependent occupancy of the FAAH enzyme.[6][7] Single doses as low as 10 mg resulted in near-complete saturation of the enzyme.[6][7]

| JNJ-42165279 Single Dose | Brain FAAH Occupancy (%) at Cmax | Reference |

| 2.5 mg | Appreciable, but less than higher doses | [7] |

| 5 mg | Appreciable, but less than higher doses | [7] |

| 10 mg | 96 - 98% | [7] |

| 25 mg | 96 - 98% | [7] |

| 50 mg | 96 - 98% | [7] |

These results indicate that [¹¹C]MK-3168 is highly sensitive for quantifying FAAH engagement by therapeutic candidates.[7]

Conclusion

The initial human studies with [¹¹C]MK-3168 have successfully characterized it as a promising and reliable PET tracer for imaging FAAH in the human brain.[2] It exhibits favorable kinetics, acceptable radiation dosimetry, and high test-retest reliability.[2] Its utility has been demonstrated in clinical drug development programs to quantify the dose-dependent brain occupancy of FAAH inhibitors, thereby providing crucial information for dose selection and confirming the mechanism of action in humans.[6][7] This makes [¹¹C]MK-3168 a valuable tool for the continued investigation of FAAH-targeted therapeutics.

References

- 1. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radiolabeling MK-3168 with Carbon-11

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of MK-3168 with carbon-11 ([¹¹C]MK-3168), a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). [¹¹C]MK-3168 is a promising positron emission tomography (PET) tracer for in vivo imaging and quantification of FAAH in the brain.[1][2] The following sections detail the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and quality control of this radiotracer.

I. Overview and Data Summary

The radiosynthesis of [¹¹C]MK-3168 involves the N-methylation of the des-methyl precursor (referred to as compound 8 in foundational literature) using [¹¹C]methyl iodide ([¹¹C]CH₃I).[2] The resulting radiolabeled product is then purified by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity for in vivo applications. While specific quantitative data for the radiochemical yield and specific activity of [¹¹C]MK-3168 are not extensively detailed in publicly available literature, typical values for carbon-11 labeled radiotracers can be expected. For a structurally distinct FAAH PET tracer, [¹¹C-carbonyl]PF-04457845, a radiochemical yield of 5 ± 1% and a specific activity of 73.5 ± 8.2 GBq/μmol have been reported, which can serve as a benchmark.[3]

Table 1: Expected Quantitative Data for [¹¹C]MK-3168 Radiosynthesis

| Parameter | Expected Value | Notes |

| Radiochemical Yield (RCY) | 5 - 15% (decay-corrected) | Highly dependent on the efficiency of [¹¹C]CH₃I production and the methylation reaction conditions. |

| Specific Activity (SA) | > 37 GBq/μmol (> 1 Ci/μmol) | Essential for minimizing pharmacological effects of the injected tracer mass. |

| Radiochemical Purity (RCP) | > 98% | Determined by analytical HPLC, ensuring the absence of radioactive impurities. |

| Total Synthesis Time | 25 - 40 minutes | From end of bombardment (EOB) to final product formulation. |

II. Signaling Pathway of FAAH

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system. Its primary role is the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH, therefore, leads to an increase in endogenous anandamide levels, which can potentiate the activation of cannabinoid receptors.

III. Experimental Workflow

The overall workflow for the production of [¹¹C]MK-3168 is a multi-step process that begins with the production of the carbon-11 radionuclide and culminates in a sterile, injectable solution of the radiotracer.

IV. Experimental Protocols

A. Production of [¹¹C]Methyl Iodide

-

[¹¹C]CO₂ Production: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron by bombarding a target gas of nitrogen containing a small percentage of oxygen.

-

Conversion to [¹¹C]CH₄: The produced [¹¹C]CO₂ is trapped and then converted to [¹¹C]methane ([¹¹C]CH₄) by catalytic reduction with hydrogen gas over a nickel catalyst at high temperature (e.g., 400°C).

-

Synthesis of [¹¹C]CH₃I: The [¹¹C]CH₄ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a gas-phase reaction with iodine vapor at elevated temperatures (e.g., 720°C). The [¹¹C]CH₃I is trapped in a suitable solvent for the subsequent radiolabeling step.

B. Radiolabeling of MK-3168 Precursor

-

Precursor Preparation: Dissolve the des-methyl precursor of MK-3168 (compound 8) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The typical precursor concentration is in the range of 0.5-1.0 mg/mL.

-

Reaction Setup: Transfer the precursor solution to a sealed reaction vessel.

-

Radiolabeling Reaction: Bubble the trapped [¹¹C]CH₃I through the precursor solution. The reaction is typically carried out at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 3-5 minutes). The presence of a mild base may be required to facilitate the N-methylation.

-

Quenching: After the reaction time, quench the reaction by adding a volume of the HPLC mobile phase.

C. HPLC Purification

-

System Setup: A semi-preparative reversed-phase HPLC system is used for the purification of [¹¹C]MK-3168.

-

Column: A C18 column (e.g., Luna C18, 10 µm, 250 x 10 mm) is commonly used.

-

Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer) in a ratio that provides good separation of the product from unreacted precursor and radioactive byproducts. The exact ratio should be optimized.

-

Flow Rate: A flow rate of 4-6 mL/min is generally appropriate for a semi-preparative column.

-

Detection: The eluent is monitored with a UV detector (at a wavelength suitable for MK-3168, e.g., 254 nm) and a radioactivity detector in series.

-

-

Purification: Inject the quenched reaction mixture onto the HPLC system.

-

Fraction Collection: Collect the radioactive peak corresponding to [¹¹C]MK-3168, which should be well-resolved from other radioactive and UV-absorbing species.

D. Formulation

-

Solvent Removal: The collected HPLC fraction, which is in the mobile phase, needs to be reformulated into a biocompatible solution for injection. This is typically achieved by solid-phase extraction (SPE).

-

SPE: Pass the collected fraction through a C18 Sep-Pak cartridge. The [¹¹C]MK-3168 will be retained on the cartridge, while the aqueous component of the mobile phase passes through.

-

Elution: Wash the cartridge with sterile water for injection to remove any residual buffer salts. Elute the [¹¹C]MK-3168 from the cartridge with a small volume of ethanol.

-

Final Formulation: Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol concentration suitable for intravenous injection (typically less than 10%). The final product should be passed through a sterile 0.22 µm filter into a sterile vial.

E. Quality Control

-

Radiochemical Purity: An aliquot of the final product is analyzed by analytical HPLC using a system similar to the purification setup but with a smaller analytical column and a lower flow rate. The radiochemical purity is determined by integrating the radioactivity of the product peak relative to the total radioactivity detected.

-

Specific Activity: The specific activity is calculated by dividing the total radioactivity of the final product by the total mass of MK-3168 (labeled and unlabeled). The mass of MK-3168 is determined by comparing the UV peak area of the product on the analytical HPLC chromatogram to a standard curve of known concentrations of non-radioactive MK-3168.

-

Residual Solvents: The final product should be tested for residual solvents (e.g., ethanol, acetonitrile) to ensure they are below acceptable limits for human injection.

-

Sterility and Endotoxin Testing: For clinical applications, the final product must be tested for sterility and endotoxins.

Disclaimer: This protocol is intended for informational purposes for qualified personnel in a research or clinical setting. All procedures involving radioactive materials must be conducted in compliance with institutional and governmental regulations and safety guidelines. The specific parameters of the synthesis and purification may require optimization based on the available equipment and reagents.

References

Image acquisition and analysis parameters for MK-3168 PET scans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the image acquisition and analysis parameters for Positron Emission Tomography (PET) scans utilizing the radiotracer [¹¹C]MK-3168. This tracer is a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in neuroscience and drug development for its role in regulating the endocannabinoid system.

Introduction to [¹¹C]MK-3168

[¹¹C]MK-3168 is a carbon-11 labeled PET tracer designed for the in vivo imaging and quantification of FAAH in the brain. The inhibition of FAAH leads to an increase in the levels of endogenous cannabinoids, such as anandamide, which have shown potential therapeutic effects in preclinical models for conditions like pain, inflammation, and anxiety. PET imaging with [¹¹C]MK-3168 allows for the direct assessment of FAAH levels and can be a valuable tool in understanding the enzyme's role in various neurological and psychiatric disorders. Furthermore, it serves as a critical biomarker for target engagement in the clinical development of FAAH inhibitors.

Signaling Pathway of FAAH in Anandamide Degradation

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme located in the endoplasmic reticulum. Its primary role in the central nervous system is the termination of signaling by the endocannabinoid anandamide (AEA). Anandamide, after its release into the synaptic cleft and interaction with cannabinoid receptors (primarily CB1), is transported into the postsynaptic neuron. Intracellularly, it is hydrolyzed by FAAH into arachidonic acid and ethanolamine, thus terminating its signaling activity.

Caption: FAAH-mediated degradation of anandamide in a neuron.

Experimental Workflow for [¹¹C]MK-3168 PET Imaging

A typical experimental workflow for a [¹¹C]MK-3168 PET imaging study involves several key stages, from subject preparation to data analysis. This workflow is applicable to both preclinical and clinical research, with specific parameters adjusted for the subject species.

Caption: General experimental workflow for a [¹¹C]MK-3168 PET study.

Application Protocols

Preclinical Imaging Protocol: Rhesus Monkey

This protocol outlines the procedure for conducting [¹¹C]MK-3168 PET scans in rhesus monkeys to assess FAAH distribution and occupancy.

1.1. Subject Preparation:

-

Animals are fasted overnight prior to the scan.

-

Anesthesia is induced and maintained throughout the imaging session (e.g., with isoflurane).

-

Intravenous catheters are placed for radiotracer administration and, if applicable, for administration of blocking agents.

-

An arterial line is placed for blood sampling to determine the arterial input function.

1.2. Image Acquisition:

-

A transmission scan is performed for attenuation correction.

-

A baseline dynamic PET scan is initiated following the intravenous bolus injection of [¹¹C]MK-3168.

-

For blocking studies, a FAAH inhibitor is administered prior to the second [¹¹C]MK-3168 injection.

-

Arterial blood samples are collected frequently during the initial phase of the scan and less frequently at later time points to measure parent radiotracer concentration in plasma.

| Parameter | Value/Range |

| Radiotracer | [¹¹C]MK-3168 |

| Scan Type | Dynamic 3D PET |

| Scan Duration | Typically 90-120 minutes |

| Image Reconstruction | Ordered Subset Expectation Maximization (OSEM) or similar iterative algorithm with corrections for attenuation, scatter, and random coincidences. |

1.3. Data Analysis:

-

PET images are co-registered with anatomical MRI scans for accurate region of interest (ROI) delineation.

-

Time-activity curves (TACs) are generated for various brain regions.

-

A two-tissue compartment model is typically used to analyze the TACs and the arterial input function to estimate kinetic parameters.

-

The volume of distribution (VT) is calculated for each ROI.

-

In blocking studies, FAAH occupancy is calculated from the reduction in VT.

Clinical Imaging Protocol: Human Subjects

This protocol is intended for clinical research studies investigating FAAH in healthy volunteers and patient populations.

2.1. Subject Preparation:

-

Subjects should fast for at least 4-6 hours prior to the scan.

-

An intravenous catheter is placed for radiotracer injection.

-

An arterial line is placed (typically in the radial artery) for blood sampling.

-

A head-restraining device is used to minimize motion during the scan.

2.2. Image Acquisition:

-

A low-dose CT or transmission scan is acquired for attenuation correction.

-

A dynamic PET scan is initiated simultaneously with the intravenous bolus injection of [¹¹C]MK-3168.[1]

-

Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma.

| Parameter | Value/Range | Citation |

| Radiotracer | [¹¹C]MK-3168 | |

| Injected Dose | 185 - 370 MBq | [2] |

| Scan Type | Dynamic 3D PET | |

| Scan Duration | At least 90 minutes | [3] |

| Image Reconstruction | Iterative reconstruction algorithms (e.g., OSEM) with standard corrections. |

2.3. Data Analysis:

-

Dynamic PET images are reconstructed and corrected for patient motion.

-

Anatomical MRI is used for ROI delineation.

-

TACs for various brain regions are derived from the dynamic PET data.

-

Kinetic analysis is performed using a two-tissue compartment model with the arterial input function.[4]

-

Key outcome measures include the volume of distribution (VT) and, in some cases, the binding potential (BPND).

Quantitative Data Summary

The following tables summarize key quantitative parameters for [¹¹C]MK-3168 PET scans.

Table 1: Preclinical (Rhesus Monkey) Imaging Parameters

| Parameter | Value/Range |

| Typical Injected Dose | ~185 MBq (5 mCi) |

| Time to Peak Signal | ~45 minutes |

| Kinetic Model | Two-Tissue Compartment |

| Primary Outcome Measure | Volume of Distribution (VT) |

Table 2: Clinical (Human) Imaging Parameters

| Parameter | Value/Range | Citation |

| Injected Dose | 185 - 370 MBq | [2] |

| Standardized Uptake Value (SUV) in Gray Matter | ~3.0 at 20 min, ~2.0 at 90 min | [3] |

| Kinetic Model | Two-Tissue Compartment | [4] |

| Primary Outcome Measure | Volume of Distribution (VT) |

Table 3: Two-Tissue Compartment Model Parameters

The two-tissue compartment model describes the movement of the tracer between plasma, a non-displaceable compartment (free and non-specifically bound tracer), and a specific binding compartment.

| Parameter | Description |

| K1 | Rate constant for tracer transport from plasma to the non-displaceable compartment (mL/cm³/min) |

| k2 | Rate constant for tracer transport from the non-displaceable compartment back to plasma (min⁻¹) |

| k3 | Rate constant for tracer transport from the non-displaceable to the specific binding compartment (min⁻¹) |

| k4 | Rate constant for tracer transport from the specific binding compartment back to the non-displaceable compartment (min⁻¹) |

| VT | Total Volume of Distribution (K1/k2 * (1 + k3/k4)) |

Note: Specific values for K1, k2, k3, and k4 are highly dependent on the brain region, subject, and specific study conditions and should be determined through kinetic modeling of the acquired data.

References

Application Note: Quantifying FAAH Enzyme Occupancy with the PET Tracer [11C]MK-3168

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system by degrading signaling lipids like anandamide (AEA).[1][2] Inhibition of FAAH elevates the levels of these endogenous lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the adverse side effects associated with direct cannabinoid receptor agonists.[1][3] This makes FAAH a significant therapeutic target for various central nervous system (CNS) disorders.[1]

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in drug development to confirm target engagement and determine the relationship between drug dosage, plasma concentration, and target occupancy in the brain.[4] [11C]MK-3168 is a potent, reversible, and selective PET tracer developed for imaging FAAH in the brain.[3][5][6] This application note provides detailed protocols for utilizing [11C]MK-3168 to measure the in vivo occupancy of the FAAH enzyme by novel therapeutic inhibitors in both preclinical and clinical research settings.

FAAH Signaling Pathway

FAAH terminates the signaling of N-arachidonoylethanolamine (anandamide, AEA) by hydrolyzing it into arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the concentration and duration of action of AEA at cannabinoid receptors (CB1 and CB2) are increased, potentiating the natural signaling pathway.[2][7]

Caption: FAAH signaling and point of inhibition.

Quantitative Data Summary

The following tables summarize the key properties of the [11C]MK-3168 tracer and provide example data from a study measuring FAAH occupancy by a novel inhibitor, JNJ-42165279.[8]

Table 1: Properties of the FAAH PET Tracer [11C]MK-3168

| Property | Description | Reference |

|---|---|---|

| Target | Fatty Acid Amide Hydrolase (FAAH) | [5] |

| Tracer Type | Reversible, selective inhibitor | [4][9] |

| Radionuclide | Carbon-11 (11C) | [5] |

| Human FAAH Potency (IC90) | 5.5 nM (in whole blood assay) | [3] |

| Rhesus FAAH Potency (IC90) | 29 nM (in whole blood assay) | [3] |

| Suitability | Confirmed for use in rhesus monkeys and humans |[4] |

Table 2: Example FAAH Occupancy Data in Humans by Inhibitor JNJ-42165279

| Inhibitor Dose (Single) | Resulting FAAH Occupancy | Reference |

|---|---|---|

| 2.5 mg | Moderate Occupancy | [8] |

| 10 mg | >95% Occupancy | [8] |

| 50 mg | >95% Occupancy |[8] |

Experimental Workflow

The general workflow for a target occupancy study involves a baseline scan to measure initial FAAH availability, followed by administration of the novel inhibitor and a second scan to measure the remaining available FAAH. The difference between these two measurements allows for the calculation of enzyme occupancy.

Caption: Workflow for a two-scan PET occupancy study.

Detailed Experimental Protocols

Protocol 1: In Vivo PET Imaging for FAAH Occupancy

This protocol describes the general procedure for conducting baseline and post-dose (blocking) PET scans in human or non-human primate subjects.

1. Subject Preparation:

-

Subjects should fast for a minimum of 4 hours before the PET scan.

-

For arterial blood sampling, an arterial line is placed in the radial artery for the measurement of the arterial input function (AIF).

-

A venous catheter is placed for the injection of the radiotracer.

-

The subject is positioned in the PET scanner with the head immobilized to minimize motion artifacts.

2. Baseline PET Scan:

-

A transmission scan is performed for attenuation correction.

-

A bolus of [11C]MK-3168 is administered intravenously at the start of the dynamic PET scan.

-

Dynamic emission data are acquired for 90-120 minutes.

-

Arterial blood samples are collected throughout the scan to measure radioactivity in whole blood and plasma, and for metabolite analysis.[4]

3. Administration of Novel FAAH Inhibitor:

-

Following the baseline scan, the novel FAAH inhibitor is administered according to the study design (e.g., single oral dose).

-

The timing of the post-dose scan depends on the pharmacokinetics of the inhibitor, typically aimed at Cmax.

4. Post-Dose (Blocking) PET Scan:

-

The subject is repositioned in the scanner.

-

The entire scanning procedure, including tracer injection, dynamic acquisition, and blood sampling, is repeated exactly as in the baseline scan.[10]

5. Image Reconstruction:

-

PET data are corrected for attenuation, scatter, decay, and random coincidences.

-

Dynamic images are reconstructed into a series of time frames.

Protocol 2: Data Analysis and Occupancy Calculation

This protocol outlines the steps to quantify FAAH availability and calculate occupancy from the acquired PET data.

1. Delineation of Regions of Interest (ROIs):

-

An anatomical MRI scan is co-registered to the PET images.

-

ROIs are delineated on the MRI for various brain regions (e.g., cortex, cerebellum, hippocampus) and transferred to the dynamic PET images to generate time-activity curves (TACs).

2. Kinetic Modeling:

-

The TACs for each ROI are analyzed using a pharmacokinetic model. A two-tissue compartment model is often satisfactory for modeling [11C]MK-3168 kinetics.[4][8]

-

The model fits the TACs to estimate the total volume of distribution (VT), which reflects both specific binding to FAAH and non-displaceable binding.

3. Calculation of Binding Potential:

-

Because a true reference region devoid of FAAH is not present, VT is used as a direct measure of FAAH availability.[11] In some analyses, the non-displaceable distribution volume (VND) is determined from a fully blocked scan, and the binding potential (BPND) is calculated as:

-

BPND = (VT / VND) - 1

-

4. Calculation of FAAH Occupancy:

-

FAAH occupancy by the novel inhibitor is calculated for each ROI by comparing the binding at baseline and post-dose.

-

The formula using the total volume of distribution (VT) is:

-

% Occupancy = [ (VT, baseline - VT, post-dose) / VT, baseline ] * 100

-

-

If using binding potential, the formula is:

-

% Occupancy = [ (BPND, baseline - BPND, post-dose) / BPND, baseline ] * 100

-

The PET tracer [11C]MK-3168 is a validated and effective tool for the in vivo quantification of FAAH enzyme availability in the brain.[4] The protocols outlined here provide a framework for researchers to accurately measure the target occupancy of novel FAAH inhibitors. This enables critical decision-making in drug development by establishing dose-occupancy relationships, aiding in dose selection for later-phase clinical trials, and confirming the central mechanism of action of new therapeutic candidates.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for MK-3168 in Clinical Trials for Anxiety and Mood Disorders

Introduction

MK-3168 is not a therapeutic agent for anxiety and mood disorders. Instead, it is a radiolabeled compound, specifically a positron emission tomography (PET) tracer, designed for in-vivo imaging of Fatty Acid Amide Hydrolase (FAAH) in the brain.[1][2][3] The enzyme FAAH is a key therapeutic target in the development of novel treatments for anxiety and mood disorders due to its role in the endocannabinoid system.[1] These application notes and protocols detail the use of [11C]MK-3168 as a biomarker in clinical trials to assess the target engagement of FAAH inhibitors.

Mechanism of Action of FAAH and Rationale for Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamine or AEA). Anandamide is an endogenous ligand for cannabinoid receptors (CB1 and CB2) and its signaling is associated with mood regulation, fear extinction, and analgesia. By inhibiting FAAH, the synaptic concentration of anandamide is increased, leading to enhanced endocannabinoid signaling. This enhancement is hypothesized to produce anxiolytic and antidepressant effects without the adverse psychotropic effects associated with direct CB1 receptor agonists.[1]

Below is a diagram illustrating the signaling pathway of FAAH and the effect of its inhibition.

Caption: FAAH Signaling Pathway and Inhibition.

Application of [11C]MK-3168 in Clinical Trials

[11C]MK-3168 is utilized in early-phase clinical trials of FAAH inhibitors to provide proof of target engagement. By performing PET scans with [11C]MK-3168 before and after administration of an investigational FAAH inhibitor, researchers can quantify the degree to which the drug binds to and occupies the FAAH enzyme in the human brain.[4] This information is critical for selecting appropriate doses for later-phase efficacy trials.

Quantitative Data Summary

The following table summarizes hypothetical data from a Phase 1 clinical trial of an FAAH inhibitor (e.g., JNJ-42165279) where [11C]MK-3168 PET was used to determine FAAH occupancy.

| Cohort | FAAH Inhibitor Dose | Mean FAAH Occupancy (%) | Range of FAAH Occupancy (%) |

| 1 | 5 mg | 65 | 55-75 |

| 2 | 10 mg | 85 | 78-92 |

| 3 | 25 mg | 95 | 91-98 |

| 4 | 50 mg | 97 | 94-99 |

Experimental Protocols

1. Participant Screening and Selection

-

Inclusion Criteria:

-

Healthy male or female volunteers, aged 18-55 years.

-

Body Mass Index (BMI) between 18 and 30 kg/m ².

-

No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.

-

For studies in patient populations, a confirmed diagnosis of an anxiety or mood disorder (e.g., Generalized Anxiety Disorder, Major Depressive Disorder) would be required.

-

-

Exclusion Criteria:

-

History or current evidence of any clinically significant medical condition.

-

Exposure to significant radiation within the last year.

-

Positive screen for drugs of abuse or alcohol.

-

Contraindications to MRI (if applicable for co-registration).

-

2. [11C]MK-3168 PET Imaging Protocol

The following diagram outlines the workflow for a typical clinical trial visit involving [11C]MK-3168 PET imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]